2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of dichloro, fluoro, methoxy, and methyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the reaction of 2,4-dichloro-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 3,5-Dichloro-N-[(2R,3S)-4-{[(4-fluorophenyl)carbamoyl][(2S)-1-hydroxy-2-propanyl]amino}-2-methoxy-3-methylbutyl]-N-methylbenzamide
Uniqueness
2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of dichloro and fluoro substituents enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H8Cl2FNO2 |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
2,4-dichloro-3-fluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8Cl2FNO2/c1-13(15-2)9(14)5-3-4-6(10)8(12)7(5)11/h3-4H,1-2H3 |
InChI Key |
RNMQZBNVWUBVKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C(=C(C=C1)Cl)F)Cl)OC |
Origin of Product |
United States |
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